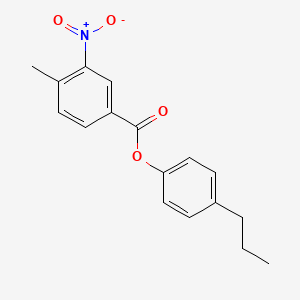

4-propylphenyl 4-methyl-3-nitrobenzoate

Description

4-Propylphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoate moiety, with a 4-propylphenyl ester substituent. This compound is structurally tailored for applications in polymer science, particularly as a nucleating or clarifying agent. The 4-propylphenyl group enhances compatibility with non-polar polymer matrices like isotactic polypropylene (iPP), while the nitro group contributes to electron-deficient aromatic interactions, influencing crystallization behavior .

Properties

IUPAC Name |

(4-propylphenyl) 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-3-4-13-6-9-15(10-7-13)22-17(19)14-8-5-12(2)16(11-14)18(20)21/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLKZXQEFSETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparative Insights:

Structural and Functional Differences

- Ester vs. Carboxamide : Compared to N,N′,N′′-tris-isopentyl-1,3,5-benzene-tricarboxamide, 4-propylphenyl 4-methyl-3-nitrobenzoate lacks hydrogen-bonding amide groups, relying instead on van der Waals interactions and π-stacking (via the nitro group) for polymer matrix integration. This results in lower nucleation efficiency but improved optical clarity in iPP .

- Nitro vs. Halogen Substituents : Methyl 4-chlorobenzoate () exhibits higher thermal stability due to the chlorine atom but lacks the nitro group’s electron-withdrawing effects, reducing its utility in charge-transfer applications .

Physical and Thermal Properties

- The 4-propylphenyl ester group increases molecular weight and hydrophobicity compared to methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate), enhancing miscibility with polyolefins .

- Nitro-containing compounds like 4-methyl-3-nitrobenzaldehyde exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions .

Synthetic Accessibility Methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate) are typically synthesized via straightforward Fischer esterification, whereas 4-propylphenyl derivatives may require advanced coupling techniques (e.g., Mitsunobu reaction) .

Biological Relevance While (4-propylphenyl)amino derivatives show promise in inhibiting inflammatory pathways (), the ester linkage in 4-propylphenyl 4-methyl-3-nitrobenzoate likely reduces bioavailability, limiting direct pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.